![molecular formula C15H18ClNO B6156295 (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 221670-74-2](/img/new.no-structure.jpg)
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride is a chiral amine compound with a benzyloxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-(benzyloxy)acetophenone using chiral catalysts or biocatalysts to achieve high enantioselectivity. The reaction conditions often include the use of polar organic solvents and specific temperature controls to optimize yield and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes using recombinant whole-cell catalysts. These processes are designed to be scalable and efficient, often employing polar organic solvent-aqueous systems to enhance substrate solubility and reaction rates .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- (1R)-1-[4-(methoxy)phenyl]ethan-1-amine hydrochloride
- (1R)-1-[4-(methyl)phenyl]ethan-1-amine hydrochloride
Uniqueness
(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride is unique due to its benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for certain synthetic applications and research studies .
Properties
CAS No. |
221670-74-2 |
---|---|
Molecular Formula |
C15H18ClNO |
Molecular Weight |
263.8 |
Purity |
95 |
Origin of Product |
United States |
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